molecular formula C14H12ClNS B12659347 Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)- CAS No. 95236-95-6

Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)-

Cat. No.: B12659347
CAS No.: 95236-95-6
M. Wt: 261.8 g/mol
InChI Key: ZFEYOZXIFSZMTR-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)- is an organic compound with the molecular formula C14H12ClNS It is a derivative of benzenecarbothioamide, characterized by the presence of a chlorine atom at the 4-position and a 4-methylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)- typically involves the reaction of 4-chlorobenzenecarbothioamide with 4-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)- may involve large-scale batch or continuous processes. The reactants are mixed in precise proportions, and the reaction is carried out in reactors designed to maintain optimal temperature and pressure conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarbothioamide, 4-chloro-N-(4-methylphenyl)- is unique due to the presence of both the chlorine atom and the 4-methylphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

95236-95-6

Molecular Formula

C14H12ClNS

Molecular Weight

261.8 g/mol

IUPAC Name

4-chloro-N-(4-methylphenyl)benzenecarbothioamide

InChI

InChI=1S/C14H12ClNS/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)

InChI Key

ZFEYOZXIFSZMTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)Cl

Origin of Product

United States

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